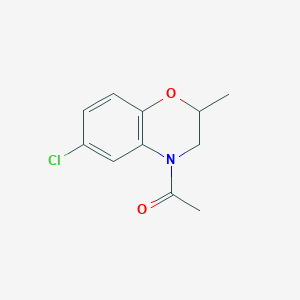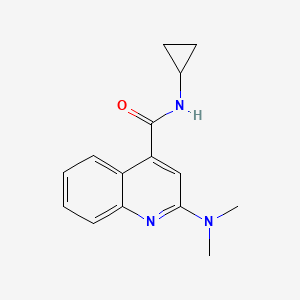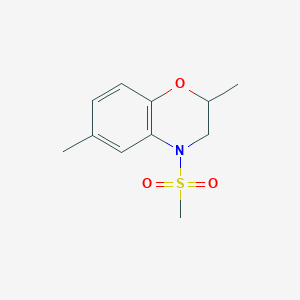
1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone, also known as ethaboxam, is a synthetic compound that belongs to the class of benzoxazinone fungicides. Ethaboxam is a broad-spectrum fungicide that is used to control a variety of fungal diseases in crops such as potatoes, grapes, and vegetables. The compound has gained popularity due to its high efficacy, low toxicity, and environmental safety.
Mecanismo De Acción
The mechanism of action of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone involves the inhibition of fungal cell membrane synthesis. The compound binds to the fungal cell membrane, disrupting its structure and function. This leads to the leakage of cell contents and eventual cell death.
Biochemical and Physiological Effects:
Ethaboxam has been shown to have low toxicity to humans and animals. The compound is rapidly metabolized and excreted from the body, reducing the risk of toxicity. Ethaboxam has also been shown to have no significant effects on the environment, making it a safe and effective fungicide for agricultural use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is its broad-spectrum activity against a wide range of fungal pathogens. The compound is also highly effective at low concentrations, making it a cost-effective option for crop protection. However, one limitation of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone is its potential for resistance development in fungal populations. To mitigate this, it is recommended to use 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone in combination with other fungicides with different modes of action.
Direcciones Futuras
There are several future directions for the research and development of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the study of the potential for resistance development in fungal populations and the development of strategies to mitigate this risk. Additionally, there is a need for further research on the environmental impact of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone and its potential for accumulation in soil and water systems.
Métodos De Síntesis
The synthesis of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone involves the reaction of 2-chloro-6-methylbenzoic acid with 2-aminoethanol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone. The synthesis of 1-(6-chloro-2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-ethanone has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Ethaboxam has been extensively studied for its antifungal properties and has been found to be highly effective against a wide range of fungal pathogens. The compound has been shown to inhibit the growth of fungi by disrupting the cell membrane and interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Propiedades
IUPAC Name |
1-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-6-13(8(2)14)10-5-9(12)3-4-11(10)15-7/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHCXFUXSHPGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)

methanone](/img/structure/B7548929.png)
![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


